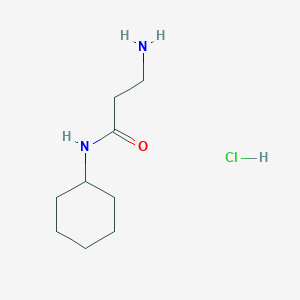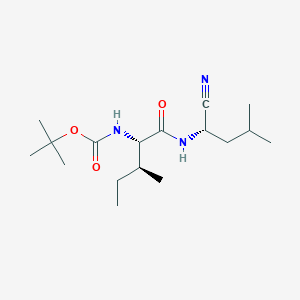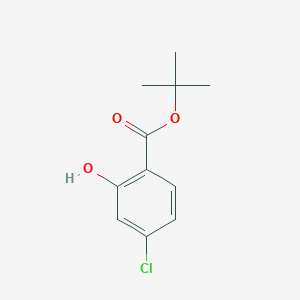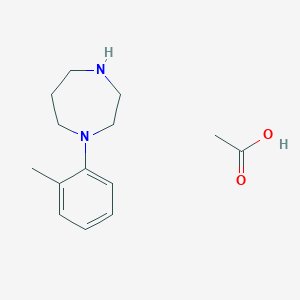
Ácido 5-bromo-7-cloro-3-metil-1-benzofuran-2-carboxílico
Descripción general
Descripción
“5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid” is a compound with the CAS Number: 1019111-85-3 . It has a molecular weight of 289.51 . The compound is a powder at room temperature .
Synthesis Analysis
Benzofuran compounds are ubiquitous in nature and have strong biological activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Molecular Structure Analysis
The IUPAC Name of the compound is 7-bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid . The InChI Code is 1S/C10H6BrClO3/c1-4-6-2-5 (12)3-7 (11)9 (6)15-8 (4)10 (13)14/h2-3H,1H3, (H,13,14) .Chemical Reactions Analysis
Benzofuran compounds have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 289.51 .Aplicaciones Científicas De Investigación
Síntesis orgánica y química medicinal
Este compuesto sirve como un intermedio versátil en la síntesis orgánica. Su posición bencílica es reactiva, lo que permite diversas sustituciones y transformaciones de grupos funcionales. Es particularmente útil en la síntesis de moléculas con posibles propiedades medicinales, como los moduladores selectivos del receptor de serotonina .
Catálisis
El sistema de anillo de benzofurano puede actuar como un ligando en complejos catalíticos. Su estructura puede estabilizar los centros metálicos y mejorar la eficiencia de las reacciones catalíticas, incluidas las reacciones de acoplamiento cruzado cruciales para la creación de moléculas orgánicas complejas .
Estudios biológicos
Los derivados de benzofurano exhiben una gama de actividades biológicas. Se pueden utilizar para estudiar vías biológicas y pueden actuar como inhibidores o activadores de ciertas enzimas o receptores involucrados en estados de enfermedad .
Neuroquímica
Dada su similitud estructural con los compuestos que interactúan con los sistemas de neurotransmisores, este derivado de benzofurano podría usarse en el diseño de nuevos fármacos dirigidos a trastornos neurológicos, ofreciendo potencialmente beneficios terapéuticos .
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a way that results in various biological activities . For instance, some substituted benzofurans have dramatic anticancer activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Direcciones Futuras
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Análisis Bioquímico
Biochemical Properties
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro
Cellular Effects
The effects of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid, have demonstrated significant anti-tumor activity by inhibiting the proliferation of cancer cells . This compound’s impact on gene expression and cell signaling pathways can lead to altered cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been reported to produce a significant inhibitory effect on Src kinase, an enzyme involved in cell growth and differentiation . This inhibition can disrupt cancer cell proliferation and survival, highlighting its potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid, maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-tumor and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects observed in these studies indicate that careful dosage regulation is crucial to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s interaction with cytochrome P450 enzymes can affect its metabolism and clearance from the body . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific tissues . These interactions can affect the compound’s therapeutic potential and side effect profile, making it essential to study its transport and distribution mechanisms in detail.
Subcellular Localization
The subcellular localization of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO3/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTGYKZDTLTOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



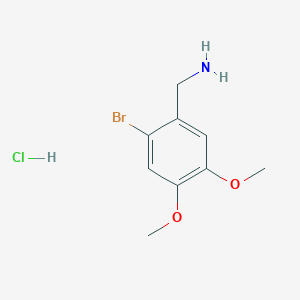
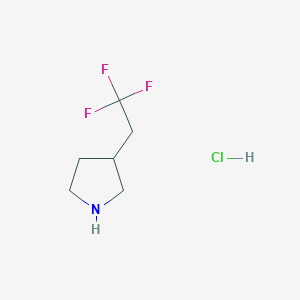

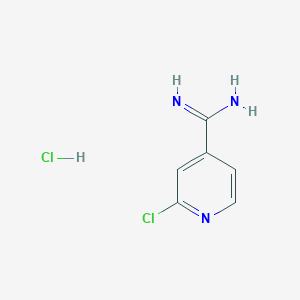

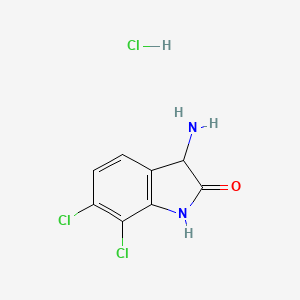
![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)
![[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1523018.png)
